3-cycloheptyl-2-(isobutylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine
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Overview
Description
3-cycloheptyl-2-(isobutylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine is a complex organic compound belonging to the quinazolinimine family. Quinazolinimines are known for their diverse biological activities and potential therapeutic applications. This compound features a quinazolinimine core with various substituents, including a cycloheptyl group, an isobutylsulfanyl group, and two methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cycloheptyl-2-(isobutylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe methoxy groups can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Catalysts and solvents used in the reactions would be chosen to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-cycloheptyl-2-(isobutylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the isobutylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinimine core can be reduced to form quinazolinamines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Quinazolinamines.
Substitution: Various substituted quinazolinimines depending on the nucleophile used.
Scientific Research Applications
3-cycloheptyl-2-(isobutylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Mechanism of Action
The mechanism of action of 3-cycloheptyl-2-(isobutylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-cycloheptyl-2-sulfanylquinazolin-4(3H)-one: Similar structure but lacks the isobutylsulfanyl and methoxy groups.
3-cyclohexyl-2-substituted hydrazino-3H-quinazolin-4-ones: Similar core structure with different substituents, known for their analgesic and anti-inflammatory properties
Uniqueness
3-cycloheptyl-2-(isobutylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-cycloheptyl-6,7-dimethoxy-2-(2-methylpropylsulfanyl)quinazolin-4-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2S/c1-14(2)13-27-21-23-17-12-19(26-4)18(25-3)11-16(17)20(22)24(21)15-9-7-5-6-8-10-15/h11-12,14-15,22H,5-10,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTSQNAVHYYDSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC2=CC(=C(C=C2C(=N)N1C3CCCCCC3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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